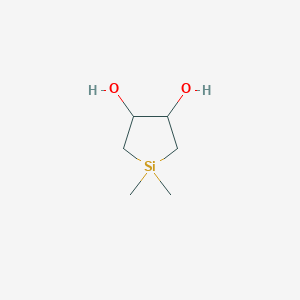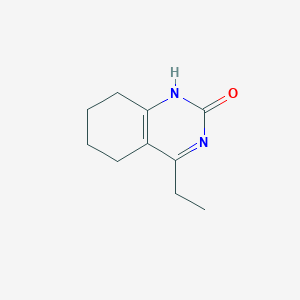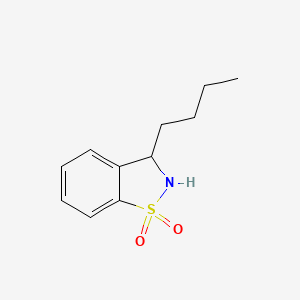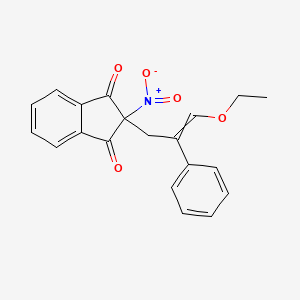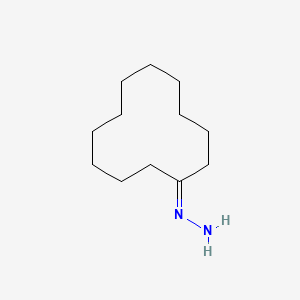
Cyclododecylidenehydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclododecylidenehydrazine is an organic compound characterized by a cyclododecane ring bonded to a hydrazine group
準備方法
Synthetic Routes and Reaction Conditions: Cyclododecylidenehydrazine can be synthesized through the reaction of cyclododecanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{Cyclododecanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods:
化学反応の分析
Types of Reactions: Cyclododecylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone and nitrogen gas.
Reduction: It can be reduced to cyclododecane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclododecanone and nitrogen gas.
Reduction: Cyclododecane and ammonia.
Substitution: Various substituted cyclododecyl derivatives depending on the nucleophile used.
科学的研究の応用
Cyclododecylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
作用機序
The mechanism of action of cyclododecylidenehydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclododecane ring provides structural stability and hydrophobic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Cyclododecylidenehydrazine can be compared with other hydrazine derivatives such as:
Cyclohexylidenehydrazine: Similar structure but with a smaller cyclohexane ring.
Cyclooctylidenehydrazine: Contains a cyclooctane ring, leading to different steric and electronic properties.
Cyclododecanone: The ketone precursor to this compound, lacking the hydrazine group.
Uniqueness: this compound’s uniqueness lies in its large cyclododecane ring, which provides distinct steric and hydrophobic properties compared to smaller ring analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
86467-48-3 |
|---|---|
分子式 |
C12H24N2 |
分子量 |
196.33 g/mol |
IUPAC名 |
cyclododecylidenehydrazine |
InChI |
InChI=1S/C12H24N2/c13-14-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11,13H2 |
InChIキー |
ROEPZZRZNYKEMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(=NN)CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


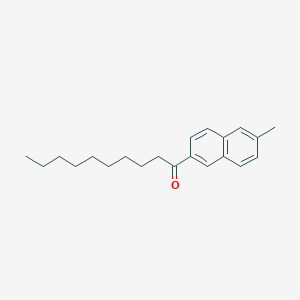

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
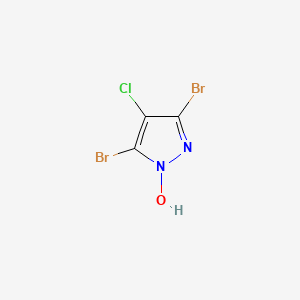

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

